molecular formula C4H4N6 B1332004 2H-3,4'-bi-1,2,4-triazole CAS No. 68984-29-2

2H-3,4'-bi-1,2,4-triazole

Cat. No. B1332004
CAS RN: 68984-29-2
M. Wt: 136.12 g/mol
InChI Key: LUSKRWPZZNTOPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazoles is well-documented and can be achieved through the azide alkyne Huisgen cycloaddition, which is a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is a cornerstone of click chemistry and allows for the facile production of substituted 1,2,3-triazoles. Additionally, new H-1,2,3-triazoles have been synthesized by nucleophilic attack of sodium azide on activated acetylenes in dimethylformamide, with various activating groups facilitating the reaction .

Molecular Structure Analysis

The molecular structure of triazoles is characterized by a highly polarized carbon atom, which is a feature of the nitrogen-rich triazole ring. This polarization allows for a variety of supramolecular interactions, such as hydrogen and halogen bonding, and enables the complexation of anions . The triazole ring can also participate in coordination chemistry through several N-coordination modes, including anionic and cationic nitrogen donors .

Chemical Reactions Analysis

The reactivity of 1H-1,2,3-triazole has been studied using a combination of experimental methods and electronic structure calculations. Deprotonation at different sites on the triazole ring leads to the formation of various product ion species, such as the 1,2,3-triazolide ion, ketenimine anion, iminodiazomethyl anion, and 2H-1,2,3-triazol-4-ide ion . These reactions demonstrate the versatility of triazole compounds in undergoing chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of H-1,2,3-triazoles have been examined, revealing that their apparent pKa values range from 4.95 to 9.45 in ethanol-water at 25°C . The UV spectra of these compounds show similarities to other heteroaromatic and phenyl compounds, with characteristic features that can be used for structure assignment . The electron affinity (EA) of the 1,2,3-triazolyl radical has been determined to be 3.447 ± 0.004 eV, and the EA of the 2H-1,2,3-triazol-4-yl radical is 1.865 ± 0.004 eV . These properties are indicative of the reactivity and stability of triazole compounds.

Scientific Research Applications

1. Diverse Biological Activities:

  • 2H-3,4'-bi-1,2,4-triazole derivatives show broad biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, making them significant in pharmaceutical research (Ferreira et al., 2013).

2. Supramolecular and Coordination Chemistry:

  • 1H-1,2,3-triazoles, a category encompassing 2H-3,4'-bi-1,2,4-triazole, are used in supramolecular and coordination chemistry due to their polarized carbon atoms, enabling complexation of anions and versatile N-coordination modes (Schulze & Schubert, 2014).

3. Corrosion Inhibition:

  • Certain 4H-1,2,4-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole, demonstrate effective corrosion inhibition properties for mild steel in acidic environments, suggesting their potential in material science applications (Bentiss et al., 2007).

4. Antifungal Activities:

  • Novel 1,2,4-triazole derivatives exhibit significant antifungal activities, highlighting their potential in agricultural and pharmaceutical sectors (Sun et al., 2013).

5. Metal Complexes and Magnetic Properties:

  • Substituted 1,2,4-triazoles are of interest due to their ability to form transition-metal complexes with specific magnetic properties, potentially applicable in molecular-based memory devices, displays, and optical switches (Şahin et al., 2008).

6. Diverse Pharmacological Effects:

  • 1,2,4-Triazoles, including 2H-3,4'-bi-1,2,4-triazole, have a wide range of pharmacological effects such as antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties, crucial in medical and veterinary applications (Kaplaushenko et al., 2016).

7. Proton-Conducting Electrolytes:

  • 1H-1,2,4-Triazole is an effective solvent for proton-conducting electrolytes, showcasing its utility in fuel cell technology (Li et al., 2005).

Future Directions

Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c1-5-4(9-6-1)10-2-7-8-3-10/h1-3H,(H,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSKRWPZZNTOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361290
Record name 2H-3,4'-bi-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-3,4'-bi-1,2,4-triazole

CAS RN

68984-29-2
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68984-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,4'-bi-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao, M Xiong, X Yuan, M Li, H Sun… - Journal of Chemical …, 2020 - ACS Publications
Cyclic GMP–AMP synthase (cGAS) has been recently uncovered to be a promising therapeutic target for immune-associated diseases. Until now, only a few inhibitors have been …
Number of citations: 34 pubs.acs.org

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